molecular formula C8H9N3O B14093246 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B14093246
M. Wt: 163.18 g/mol
InChI Key: FGNYASFWIGYHEE-UHFFFAOYSA-N
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Description

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular processes such as apoptosis and cell cycle progression. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl groups at positions 5 and 6 enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo-pyridine family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4OC_8H_{10}N_4O. It features a bicyclic structure that contributes to its biological activity. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity and may influence its interaction with biological targets.

Anti-Cancer Activity

Research has indicated that derivatives of pyrazolo-pyridines exhibit significant anti-cancer properties. In a study focusing on the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A), compounds similar to this compound were evaluated for their potential as adjuncts in ovarian cancer treatment. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the pyrazole ring significantly impacted ALDH inhibition efficacy .

Anti-Microbial Activity

The compound has also been investigated for its anti-microbial properties. A series of pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), showing promising results with low minimum inhibitory concentration (MIC) values. For instance, one derivative demonstrated an MIC of 11.1 nM against drug-resistant strains .

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives has been explored through various bioassays. Compounds from this family have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. For example, certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Inhibition of ALDH1A

In a study examining the efficacy of pyrazolo derivatives against ALDH1A in ovarian cancer cells, it was found that structural modifications could enhance potency. The study utilized a crystal structure analysis to understand interactions at the molecular level .

Case Study 2: Anti-Tubercular Activity

In another study focused on tuberculosis treatment, a derivative of pyrazolo[1,5-a]pyridine was shown to significantly reduce bacterial load in an infected mouse model. This suggests that similar compounds may hold promise as new treatments for resistant strains of Mtb .

Table 1: Biological Activity Summary

Activity TypeCompound TestedResult
Anti-CancerPyrazolo derivativesSignificant inhibition of ALDH1A
Anti-MicrobialPyrazolo derivatives against MtbMIC as low as 11.1 nM
Anti-InflammatoryPyrazolo derivativesIC50 comparable to celecoxib

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Methyl substitutionIncreased lipophilicity
Position 3 modificationEnhanced COX inhibition
N-substitutionVariable effects on potency

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H9N3O/c1-5-3-7-6(4-9-10-7)8(12)11(5)2/h3-4H,1-2H3,(H,9,10)

InChI Key

FGNYASFWIGYHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=O)N1C

Origin of Product

United States

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